
n-(6-Chloro-4-methylpyridin-3-yl)acetamide
Übersicht
Beschreibung
N-(6-Chloro-4-methylpyridin-3-yl)acetamide is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is a derivative of pyridine, characterized by the presence of a chloro and methyl group on the pyridine ring, and an acetamide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Chloro-4-methylpyridin-3-yl)acetamide typically involves the acylation of 6-chloro-4-methylpyridin-3-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution: The chloro group in this compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6-Chloro-4-methylpyridin-3-yl)acetamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(6-Chloro-4-methylpyridin-3-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the chloro and acetamide groups may play a role in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
- N-(6-Chloro-3-pyridyl)acetamide
- N-(4-Methyl-3-pyridyl)acetamide
- N-(6-Bromo-4-methylpyridin-3-yl)acetamide
Comparison: N-(6-Chloro-4-methylpyridin-3-yl)acetamide is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .
Biologische Aktivität
n-(6-Chloro-4-methylpyridin-3-yl)acetamide is a compound of interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of specific biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The primary biological activity of this compound is associated with its role as a Bruton tyrosine kinase (Btk) inhibitor. Btk is crucial in B cell receptor signaling and has been implicated in various autoimmune diseases and B cell malignancies. Inhibition of Btk can lead to decreased production of pro-inflammatory cytokines and autoantibodies, making it a target for therapies aimed at autoimmune conditions and allergies .
Biological Activity Overview
The compound exhibits several notable biological activities:
- Inhibition of Btk Kinase Activity : Studies have shown that this compound effectively inhibits Btk activity, which can be beneficial in treating autoimmune diseases like systemic lupus erythematosus and rheumatoid arthritis .
- Antibacterial Properties : Preliminary assessments indicate that derivatives of this compound may possess antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The compound has been tested for its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results .
Case Studies
- Autoimmune Disease Treatment : A study highlighted the effectiveness of Btk inhibitors in reducing symptoms in animal models of autoimmune diseases. The administration of this compound led to a significant reduction in disease severity markers, indicating its potential for therapeutic use .
- Antibacterial Testing : In vitro assays demonstrated that the compound exhibited inhibitory effects on bacterial growth at concentrations lower than those typically required for standard antibiotics. For instance, it showed an IC50 value of 360 nM against E. coli, indicating strong antibacterial potency compared to traditional treatments .
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Btk Inhibition | Significant reduction in autoantibody production | |
Antibacterial | IC50 = 360 nM against E. coli; MIC values < 1 µM for S. aureus |
Table 2: Comparative Efficacy Against Pathogens
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(6-Chloro-4-methylpyridin-3-yl)acetamide, and how do reaction conditions influence yield and purity?
The synthesis of pyridine-derived acetamides typically involves substitution, reduction, and condensation reactions. For example, a related intermediate, N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide, was synthesized via a substitution reaction under alkaline conditions (NaOH/ethanol), followed by iron powder reduction under acidic conditions and condensation with cyanoacetic acid . Adjusting reaction parameters (e.g., pH, temperature, and catalysts) can optimize yield and minimize by-products like structural isomers. Purity is often assessed using HPLC or LC-MS, with recrystallization (e.g., ethanol-dioxane mixtures) as a common purification step .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : ¹H/¹³C NMR identifies functional groups and confirms substitution patterns. For example, pyridyl protons resonate at δ 7.5–8.5 ppm, while acetamide methyl groups appear at δ 2.0–2.5 ppm .
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, with accuracy dependent on high-resolution data .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass matching .
Q. How is the compound’s stability assessed under varying storage and experimental conditions?
Stability studies involve:
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures.
- Hygroscopicity tests : Exposure to controlled humidity levels (e.g., 40–80% RH) to monitor moisture absorption.
- Photostability : UV-Vis spectroscopy under accelerated light exposure.
Safety data sheets (SDS) for related acetamides recommend storage at –20°C in inert atmospheres to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Discrepancies may arise from impurities, stereochemical variations, or assay-specific conditions. Mitigation strategies include:
- Orthogonal purification : Combines column chromatography and recrystallization to isolate enantiomers or eliminate by-products .
- Dose-response curves : Validate activity across multiple concentrations and cell lines.
- Structural analogs : Compare bioactivity of derivatives (e.g., halogen-substituted vs. methoxy-substituted pyridines) to identify pharmacophores .
Q. What computational approaches predict the compound’s binding affinity and structure-activity relationships (SAR)?
- Molecular docking : Software like AutoDock Vina screens interactions with target proteins (e.g., kinases or receptors). Pyridyl acetamides often exhibit π-π stacking with aromatic residues .
- QM/MM simulations : Evaluate electronic effects of substituents (e.g., chloro vs. methyl groups) on binding energy .
- SAR libraries : Synthesize analogs with systematic substitutions (e.g., R1 = Cl, R2 = CH₃) and correlate with activity data to map functional group contributions .
Q. How do conformational dynamics of this compound influence its interactions with biological targets?
Q. What challenges arise in refining the crystal structure of halogenated acetamides, and how are they addressed?
Challenges include:
- Disorder in halogen positions : Anisotropic refinement in SHELXL improves resolution of Cl and CH₃ groups .
- Twinned crystals : Use of SHELXD for structure solution and integration with PLATON to validate twin laws .
- Weak diffraction : Synchrotron radiation enhances data quality for low-yield crystals .
Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?
- Kinase assays : Use ADP-Glo™ or TR-FRET platforms to measure inhibition of ATP-binding pockets.
- MIC testing : Broth microdilution against Gram-positive/negative strains, with cytotoxicity assessed via mammalian cell lines (e.g., HEK293) .
- Resistance profiling : Serial passage experiments to monitor mutation rates in pathogens exposed to sublethal doses .
Eigenschaften
IUPAC Name |
N-(6-chloro-4-methylpyridin-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-3-8(9)10-4-7(5)11-6(2)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGQEXHBGXOEAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1NC(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287775 | |
Record name | n-(6-chloro-4-methylpyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6635-92-3 | |
Record name | 6635-92-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(6-chloro-4-methylpyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.